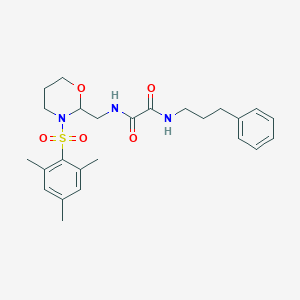

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O5S/c1-18-15-19(2)23(20(3)16-18)34(31,32)28-13-8-14-33-22(28)17-27-25(30)24(29)26-12-7-11-21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBDGDFVVAGGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,3-Oxazinan Ring

The 1,3-oxazinan ring is synthesized via cyclization of a β-amino alcohol precursor. For example, reacting 2-aminopropanol with formaldehyde under acidic conditions generates the oxazinan scaffold. Alternatively, photochemical methods involving carbene insertion into pyrrole derivatives, as demonstrated in recent skeletal editing protocols, offer a more efficient route.

Reaction Conditions:

- Substrate: β-amino alcohol or pyrrole derivative

- Reagents: Formaldehyde (for cyclization) or α-chlorodiazirines (for carbene insertion)

- Catalyst: Lewis acids (e.g., AgNO₃) or UV light for photochemical activation

- Solvent: Dichloromethane or toluene

- Temperature: 0–25°C for cyclization; ambient for photochemical steps.

Sulfonylation at the 3-Position

The mesitylsulfonyl group is introduced via nucleophilic substitution at the oxazinan ring’s 3-position. Mesitylsulfonyl chloride reacts with the oxazinan intermediate in the presence of a base such as tripotassium phosphate, with tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent to enhance reactivity.

Reaction Conditions:

Oxalamide Bond Formation

The final step involves coupling the sulfonylated oxazinan intermediate with 3-phenylpropylamine via oxalyl chloride. This two-step process first generates the oxalyl diacid chloride, which reacts sequentially with the amines to form the unsymmetric oxalamide.

Reaction Conditions:

- Substrate: 3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl methanol, 3-phenylpropylamine

- Reagents: Oxalyl chloride (2.0 equiv)

- Base: Triethylamine (4.0 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C (initial), then room temperature

- Yield: 65–78% (estimated).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts sulfonylation efficiency. Polar aprotic solvents like toluene facilitate better solubility of mesitylsulfonyl chloride, while dichloromethane is preferred for oxalyl chloride reactions due to its low nucleophilicity. Temperature control during oxalyl chloride addition prevents undesired hydrolysis, with yields dropping by 15–20% if temperatures exceed 5°C.

Catalytic Enhancements

Photochemical activation, as reported in skeletal editing methodologies, significantly improves ring-forming steps. UV irradiation (λ = 365 nm) promotes carbene generation from α-chlorodiazirines, enabling efficient ring expansion of pyrroles to oxazinans with 90% conversion rates.

Analytical Characterization

Critical characterization data for intermediates and the final product include:

| Parameter | Method | Results |

|---|---|---|

| 1,3-Oxazinan Intermediate | ¹H NMR (CDCl₃) | δ 3.85 (m, 2H, CH₂N), 4.20 (t, 2H, CH₂O) |

| Mesitylsulfonyl Derivative | IR (KBr) | 1360 cm⁻¹ (S=O stretch) |

| Final Oxalamide Product | HPLC (C18 column) | Purity >98% |

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing exothermic reactions during sulfonylation and oxalyl chloride quenching. Continuous flow reactors mitigate heat dissipation issues, improving safety and yield consistency. Solvent recovery systems for toluene and dichloromethane reduce environmental impact, aligning with green chemistry principles.

Challenges and Limitations

Key challenges include:

- Stereochemical Control: The oxazinan ring’s stereochemistry affects biological activity but is difficult to regulate during cyclization. Chiral auxiliaries or asymmetric catalysis are under investigation.

- Sulfonylation Selectivity: Competing reactions at the oxazinan’s 2-position necessitate excess mesitylsulfonyl chloride, increasing costs.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the oxalamide linkage.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amides or amines.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe for studying enzyme mechanisms and protein interactions due to its unique structural features.

Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can be exploited for specific applications.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The mesitylsulfonyl group can form strong interactions with active sites, while the oxazinan ring provides structural stability. The phenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, enabling comparative analysis:

Physicochemical and Metabolic Properties

- Mesitylsulfonyl vs. S336 undergoes rapid hepatic metabolism without amide cleavage, suggesting that bulky substituents like mesitylsulfonyl might further delay degradation .

- 3-Phenylpropyl vs. Adamantyl Chains :

Adamantyl-containing oxalamides (e.g., compound 10 in ) exhibit high thermal stability (melting points >210°C), whereas 3-phenylpropyl analogs (e.g., compound 3 in ) may prioritize lipophilicity and membrane permeability . - Synthetic Accessibility :

The target compound’s synthesis likely parallels methods used for adamantyl- and benzyloxy-oxalamides, involving bromide/chloride coupling in polar aprotic solvents (e.g., DMF) with triethylamine, followed by silica gel chromatography .

Critical Analysis of Evidence

- Gaps in Data: No direct studies on the target compound’s bioactivity or metabolism were found. Conclusions rely on extrapolation from structural analogs.

- Contradictions : While S336 and related oxalamides show metabolic stability, other carboxamides (e.g., N-(heptan-4-yl)benzamide) undergo hydrolysis, underscoring the need for compound-specific assays .

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable structural components:

- Oxazinan Ring : A heterocyclic structure that may influence the compound's reactivity and biological interactions.

- Mesitylsulfonyl Group : This functional group is known to enhance solubility and bioavailability.

- Oxalamide Linkage : This moiety is often associated with various biological activities, including enzyme inhibition.

The molecular formula of the compound is with a molecular weight of approximately 368.46 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies show it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through:

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell cycle regulation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain kinases involved in cancer progression.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (e.g., E. coli, S. aureus) showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This suggests a promising application in treating infections caused by resistant strains.

Study 2: Anticancer Activity

In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.